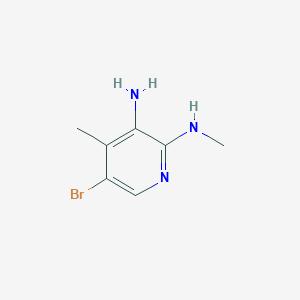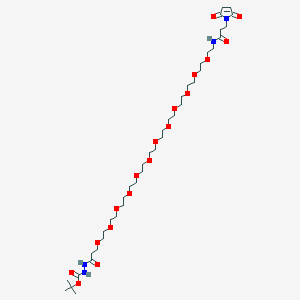
1-(Cyclopropylmethyl)-3-azetidinol hydrochloride
Descripción general
Descripción
1-(Cyclopropylmethyl)-3-azetidinol hydrochloride, also known as CPM-3-A, is a cyclic amine compound used in organic synthesis and chemical research. CPM-3-A is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals and pesticides. It is a versatile reagent that can be used in a variety of reactions, such as the synthesis of amines, heterocycles, and organometallic compounds. CPM-3-A is also used in the synthesis of biologically active compounds and as a starting material for the synthesis of new compounds.
Aplicaciones Científicas De Investigación
1. Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride
- Summary of Application : This compound is synthesized from 1-bromo-1-cyclopropylcyclopropane and is subjected to a Curtius degradation employing the Weinstock protocol . It’s used as an intermediate in the synthesis of biologically active and pharmacologically relevant compounds .
- Methods of Application : The synthesis involves the deprotection of N-Boc-protected (1-cyclopropyl)cyclopropylamine with hydrogen chloride in diethyl ether .
- Results or Outcomes : The yield of (1-cyclopropyl)cyclopropylamine hydrochloride from the deprotection process is reported to be 87% .
2. Applications of Spiro Cyclopropanes
- Summary of Application : Spiro cyclopropanes are important structures in many herbal compounds and demonstrate antifungal, antibacterial, antiviral and some enzyme inhibition activities . They are also used in the synthesis of compound libraries .
- Methods of Application : Various methods for the synthesis of these compounds have been reported, including the Corey–Chaykovsky reaction .
- Results or Outcomes : Compounds containing the cyclopropyl group, such as bicifadine, have been used as anti-arthrist agents .
3. Stability of the Cyclopropylmethyl Carbocation
- Summary of Application : The cyclopropylmethyl carbocation is known for its exceptional stability. This stability is often explained by the occupation of the π system with two more electrons, making the cyclopropyl methyl cation’s HOMO isolobal to the allyl anion’s HOMO .
- Methods of Application : The stability of the cyclopropylmethyl carbocation is often studied using resonance structures .
- Results or Outcomes : The positive charge is more or less symmetrically distributed between three atoms and the small ring is somewhat relieved of its geometrical strain .
4. Stability of the Cyclopropylmethyl Carbocation
- Summary of Application : The cyclopropylmethyl carbocation is known for its exceptional stability. This stability is often explained by the occupation of the π system with two more electrons, making the cyclopropyl methyl cation’s HOMO isolobal to the allyl anion’s HOMO .
- Methods of Application : The stability of the cyclopropylmethyl carbocation is often studied using resonance structures .
- Results or Outcomes : The positive charge is more or less symmetrically distributed between three atoms and the small ring is somewhat relieved of its geometrical strain .
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)azetidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-8(5-7)3-6-1-2-6;/h6-7,9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQASZWZWRFIUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3-azetidinol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1379780.png)
![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1379781.png)



![N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1379790.png)
![{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride](/img/structure/B1379792.png)
![{[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1379793.png)

amine hydrobromide](/img/structure/B1379795.png)

